

Application Notes and Protocols: In Vivo Studies of FPL 14294

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For Researchers, Scientists, and Drug Development Professionals

Introduction

FPL 14294, also known as ARL 14294, is a potent and selective cholecystokinin-A (CCK-A) receptor agonist. It is an analog of the C-terminal octapeptide of cholecystokinin (CCK-8). In vivo studies have demonstrated its efficacy as an anorectic agent, particularly when administered intranasally. These application notes provide a summary of the key in vivo findings for **FPL 14294** and detailed protocols for its study in animal models.

Data Presentation

The anorectic effects of **FPL 14294** have been quantified in studies comparing its potency with the endogenous ligand, CCK-8. The following tables summarize the key quantitative data from in vivo studies in rats.



Compound	Route of Administration	Dose	3-Hour Food Intake Inhibition
FPL 14294	Intranasal	5 μg/kg	Significant anorectic activity
CCK-8	Intranasal	up to 500 μg/kg	Inactive
FPL 14294	Intraperitoneal	-	>200x more potent than CCK-8
CCK-8	Intraperitoneal	-	Baseline

Table 1: Anorectic Activity of **FPL 14294** in 21-hour Fasted Rats[1]

Treatment	Effect on Anorectic Activity of FPL 14294	
MK-329 (CCK-A antagonist)	Inhibition of anorectic effect	
L-365,260 (CCK-B antagonist)	No inhibition of anorectic effect	

Table 2: Receptor Specificity of **FPL 14294** Anorectic Activity[1]

Signaling Pathway

FPL 14294 exerts its effects by binding to and activating the CCK-A receptor, a G-protein coupled receptor. Activation of the CCK-A receptor is known to initiate a signaling cascade that leads to the physiological effects of cholecystokinin, including the suppression of food intake.



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FPL 14294 signaling cascade via the CCK-A receptor.

Experimental Protocols

The following are detailed protocols for conducting in vivo studies with **FPL 14294** to assess its anorectic effects. These protocols are based on established methodologies for similar studies.

Protocol 1: Assessment of Anorectic Activity in Fasted Rats

Objective: To determine the effect of FPL 14294 on food intake in fasted rats.

Materials:

- Male Sprague-Dawley rats (200-250 g)
- FPL 14294
- Vehicle (e.g., saline, phosphate-buffered saline)
- Standard rat chow
- Metabolic cages for individual housing and food intake measurement
- Pipettes for intranasal administration

Procedure:

- Acclimation: House rats individually in metabolic cages for at least 3 days to acclimate them to the environment and handling.
- Fasting: Fast the rats for 21 hours prior to the experiment, with free access to water.
- Drug Preparation: Prepare a stock solution of FPL 14294 in the chosen vehicle. Make serial
 dilutions to achieve the desired final concentrations for dosing.
- Administration:
 - Gently restrain the rat.

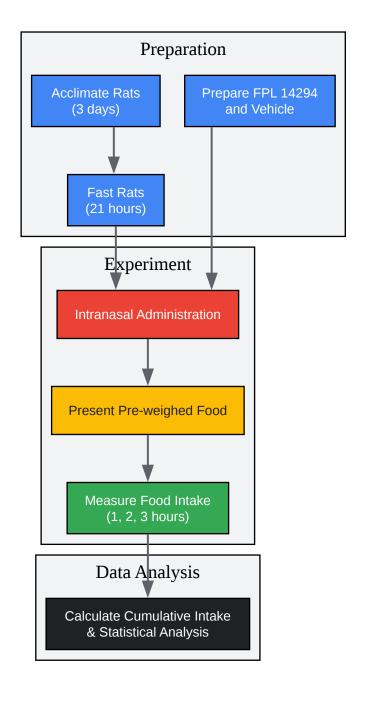






- Administer the prepared FPL 14294 solution or vehicle intranasally using a micropipette.
 The typical volume for intranasal administration in rats is 5-10 μL per nostril.
- Food Presentation: Immediately after drug administration, provide a pre-weighed amount of standard rat chow to each rat.
- Data Collection: Measure the amount of food consumed by each rat at 1, 2, and 3 hours post-administration.
- Analysis: Calculate the cumulative food intake for each treatment group. Compare the food
 intake of the FPL 14294-treated groups to the vehicle-treated control group using
 appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).





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Experimental workflow for anorectic activity assessment.

Protocol 2: Investigation of Receptor Specificity

Objective: To determine if the anorectic effect of **FPL 14294** is mediated by CCK-A or CCK-B receptors.

Materials:



- All materials from Protocol 1
- MK-329 (selective CCK-A receptor antagonist)
- L-365,260 (selective CCK-B receptor antagonist)

Procedure:

- Follow steps 1-3 of Protocol 1.
- Antagonist Pre-treatment: 30 minutes prior to FPL 14294 administration, administer a predetermined dose of either MK-329, L-365,260, or vehicle via an appropriate route (e.g., intraperitoneally).
- FPL 14294 Administration: Administer a known effective dose of FPL 14294 intranasally.
- Food Presentation and Data Collection: Follow steps 5 and 6 of Protocol 1.
- Analysis: Compare the food intake in the groups pre-treated with the antagonists to the
 group that received only FPL 14294 and the vehicle control group. A significant reversal of
 the anorectic effect by MK-329 but not L-365,260 would confirm CCK-A receptor mediation.

Disclaimer

The experimental protocols provided are based on established methodologies in the field of pharmacology and neuroscience. While they are designed to be robust and reproducible, specific parameters such as animal strain, drug formulation, and dosing volumes may need to be optimized for individual laboratory conditions and research questions. The information regarding **FPL 14294** is based on publicly available scientific literature.

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References







- 1. Therapeutic potential for novel drugs targeting the type 1 cholecystokinin receptor PMC [pmc.ncbi.nlm.nih.gov]
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